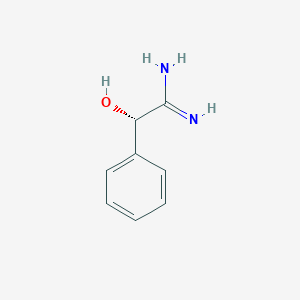

Benzeneethanimidamide, a-hydroxy-, (aS)-

Description

Benzeneethanimidamide, α-hydroxy-, (αS)- is a chiral amidine derivative characterized by a hydroxyl group at the α-position (adjacent to the amidine moiety) and an (S)-configuration. Its molecular formula is inferred as C₈H₁₀N₂O₂ (based on analogous compounds), with a molecular weight of 166.18 g/mol . The IUPAC name is (αS)-N'-hydroxy-2-phenylethanimidamide, distinguishing it from N-hydroxy isomers.

Properties

IUPAC Name |

(2S)-2-hydroxy-2-phenylethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7,11H,(H3,9,10)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXGCWGNLJLYEZ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=N)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=N)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653403 | |

| Record name | (2S)-Hydroxy(phenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777790-73-5 | |

| Record name | (2S)-Hydroxy(phenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanimidamide, a-hydroxy-, (aS)- typically involves the reaction of benzeneethanamine with formamide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imidamide group. The hydroxyl group is introduced through a subsequent oxidation step using an oxidizing agent like hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of Benzeneethanimidamide, a-hydroxy-, (aS)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanimidamide, a-hydroxy-, (aS)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form a carbonyl group.

Reduction: The imidamide group can be reduced to form an amine.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Benzeneethanone.

Reduction: Benzeneethanamine.

Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

Benzeneethanimidamide, a-hydroxy-, (aS)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzeneethanimidamide, a-hydroxy-, (aS)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects :

- N-hydroxy vs. α-hydroxy : N-hydroxy derivatives (e.g., CAS 19227-11-3) prioritize amidine reactivity, forming oxadiazoles , while α-hydroxy variants (e.g., CAS 107154-19-8) enable ketone-like reactivity for asymmetric reductions .

- Halogenated Derivatives : Chloro/fluoro substituents (e.g., 2-chloro-6-fluoro) enhance stability but reduce synthetic versatility compared to hydroxyl/methoxy groups .

Stereochemical Impact :

Synthetic Methods :

Research Findings and Mechanistic Insights

- Catalytic Pathways : proposes a mechanism where α-hydroxy amides form via hemiacetal intermediates during Ru-catalyzed dehydrogenative coupling. This could extend to amidines with proper substrate tuning .

- Safety and Handling : Halogenated analogs (e.g., 2-chloro-6-fluoro) require stringent safety protocols due to toxicity risks , whereas hydroxy/methoxy derivatives are generally safer .

Biological Activity

Benzeneethanimidamide, a-hydroxy-, (aS)- is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the current understanding of its biological activity, including its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure

Benzeneethanimidamide, a-hydroxy-, (aS)- is characterized by its unique structure, which includes:

- A benzene ring

- An ethanimidamide group

- A hydroxyl functional group

This structure contributes to its interaction with biological targets and influences its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzeneethanimidamide derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | HT-29 (Colorectal) | 0.47 | EGFR Inhibition |

| Compound 2 | MCF-7 (Breast) | 2.21 | PI3K Inhibition |

| Compound 3 | A549 (Lung) | 1.61 | Apoptosis Induction |

These findings suggest that benzeneethanimidamide may exert similar effects, warranting further investigation into its specific activity and mechanism.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit nitric oxide production in activated macrophages, which is crucial for managing inflammatory responses.

Table 2: Anti-inflammatory Activity

| Compound | Model | IC50 (µM) |

|---|---|---|

| Benzeneethanimidamide | LPS-induced RAW 264.7 Cells | 24.40 |

This data indicates that benzeneethanimidamide could be beneficial in treating inflammatory diseases.

Case Study: Metabolomics of Benzene Exposure

A comprehensive study explored the effects of benzene exposure on metabolic pathways, identifying biomarkers that could indicate early stages of disease development. The findings revealed alterations in metabolic products associated with oxidative stress and inflammation in exposed individuals.

Key Findings:

- Chronic exposure to benzene led to significant changes in plasma metabolite profiles.

- Specific metabolites correlated with increased risk for hematological malignancies.

These insights underline the importance of understanding how compounds like benzeneethanimidamide interact with metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.